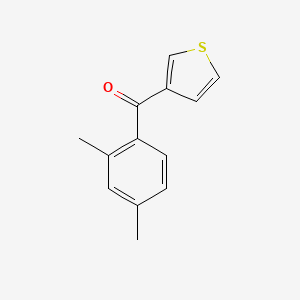

3-(2,4-Dimethylbenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNVGDUEVLOEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641838 | |

| Record name | (2,4-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-59-0 | |

| Record name | (2,4-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Significance of 3-(2,4-Dimethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,4-Dimethylbenzoyl)thiophene is a ketone derivative of the heterocyclic aromatic compound, thiophene. This molecule belongs to the broader class of aryl thienyl ketones, which are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active scaffolds. The thiophene ring is a well-established pharmacophore, and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and its potential applications in drug discovery, with a focus on its role as a potential kinase and microtubule inhibitor.

Physicochemical and Spectroscopic Properties

The core structure consists of a thiophene ring acylated at the 3-position with a 2,4-dimethylbenzoyl group. This substitution pattern influences the electronic properties and reactivity of both the thiophene and the phenyl rings.

Physical and Chemical Identifiers

Quantitative experimental data for the target compound is not widely available in public literature. The data presented below includes identifiers and predicted properties based on its structure and data from analogous compounds.

| Property | Value | Reference |

| IUPAC Name | (2,4-dimethylphenyl)(thiophen-3-yl)methanone | - |

| CAS Number | 896618-59-0 | |

| Molecular Formula | C₁₃H₁₂OS | - |

| Molecular Weight | 216.3 g/mol | |

| Appearance | Predicted: Off-white to yellow solid | - |

| Melting Point | Not experimentally determined. For comparison, 2-(4-methoxybenzoyl)thiophene melts at 68-78°C. | [1] |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | [2][3] |

Spectroscopic Data Summary

While experimental spectra for this compound are not readily published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

| Technique | Predicted Spectral Features |

| ¹H NMR | Thiophene Protons: Three signals expected in the aromatic region (~7.0-8.0 ppm). The proton at position 2 would be the most deshielded. Phenyl Protons: Three aromatic protons expected, appearing as a singlet, a doublet, and a doublet of doublets. Methyl Protons: Two sharp singlets expected around 2.3-2.5 ppm, each integrating to 3H. |

| ¹³C NMR | Carbonyl Carbon: A signal expected in the range of 185-195 ppm. Aromatic Carbons: Multiple signals between ~125-145 ppm for the thiophene and phenyl ring carbons. Methyl Carbons: Two signals expected in the aliphatic region, typically around 20-22 ppm. |

| FT-IR | C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the aryl ketone. Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹. C-S Stretch: Thiophene C-S stretching vibrations are often observed in the fingerprint region, around 600-800 cm⁻¹.[4][5][6] |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 216. Key Fragments: Expect fragmentation patterns corresponding to the loss of the dimethylphenyl group (m/z = 105) to give a thienoyl cation (m/z = 111), and fragmentation of the 2,4-dimethylbenzoyl cation itself.[7] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[8][9] This electrophilic aromatic substitution reaction involves treating thiophene with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction: Thiophene + 2,4-Dimethylbenzoyl Chloride --(Lewis Acid)--> this compound + HCl

Detailed Methodology:

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). The entire apparatus must be dried to prevent deactivation of the catalyst.

-

Reagent Charging: The flask is charged with a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or tin tetrachloride, SnCl₄) (1.1 equivalents). The mixture is cooled to 0°C in an ice bath.

-

Acyl Chloride Addition: 2,4-dimethylbenzoyl chloride (1.0 equivalent) is dissolved in the same inert solvent and added dropwise to the cooled catalyst suspension via the dropping funnel over 30 minutes.

-

Thiophene Addition: Thiophene (1.0-1.2 equivalents), dissolved in the inert solvent, is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride-ketone complex.

-

Extraction: The organic layer is separated. The aqueous layer is extracted two more times with the solvent (e.g., dichloromethane). The organic layers are combined.

-

Washing: The combined organic phase is washed sequentially with 2M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is governed by its three main components: the electron-rich thiophene ring, the electrophilic carbonyl group, and the substituted benzene ring. The thiophene ring can undergo further electrophilic substitution, although it is deactivated by the electron-withdrawing benzoyl group.

In the context of drug development, the benzoylthiophene scaffold is recognized as a "privileged structure." Derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[10][11]

Potential as a Kinase Inhibitor

Kinases are enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[12] Several thiophene-based molecules have been identified as potent kinase inhibitors. For instance, benzothiophene derivatives have been developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory response pathway.[10][13] The mechanism typically involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing phosphorylation of its downstream targets. This blockade disrupts the signaling cascade that promotes cell proliferation and survival.[14]

Potential as a Microtubule Inhibitor

Another significant mechanism of action for thiophene-containing anticancer agents is the disruption of microtubule dynamics.[15] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for cell division. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[15] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death). Benzoylthiophene derivatives have been specifically identified as inhibitors of tubulin polymerization, often by binding to the colchicine site on tubulin.[15]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While specific experimental data on its physical properties remains limited, its synthesis is readily achievable through established methods like Friedel-Crafts acylation. Based on the well-documented biological activities of the broader benzoylthiophene class, this compound represents a promising scaffold for the development of novel therapeutics, particularly as inhibitors of key cellular processes like kinase signaling and microtubule dynamics. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. L05513.09 [thermofisher.com]

- 2. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Thiophene (FDB000912) - FooDB [foodb.ca]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Thiophene Core, Featuring 3-(2,4-Dimethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities.[1][2][3][4] These five-membered aromatic rings containing a sulfur atom serve as a versatile scaffold in the design of novel therapeutic agents. This technical guide explores the chemical properties, synthesis, and biological significance of the thiophene core, with a specific focus on the representative molecule, 3-(2,4-Dimethylbenzoyl)thiophene (CAS Number: 896618-59-0). While specific experimental data on this particular compound is limited in publicly accessible literature, this document will provide a comprehensive overview of the broader class of thiophene derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Properties of this compound

Based on available supplier information and general chemical principles of thiophene derivatives, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 896618-59-0 | [5] |

| Molecular Formula | C13H12OS | [6] |

| Molecular Weight | 216.3 g/mol | [5][6] |

| IUPAC Name | (2,4-dimethylphenyl)(thiophen-3-yl)methanone | [5] |

| MDL Number | MFCD07699027 | [5] |

| Purity | 97.0% (typical) | [6] |

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives can be achieved through various established methods. A common and versatile approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. While the specific synthesis protocol for this compound is not detailed in the available literature, a general workflow for the synthesis of related benzoylthiophenes can be conceptualized.

General Experimental Workflow for Synthesis

Biological Activities of Thiophene Derivatives

Thiophene-containing compounds have been extensively investigated and have shown a remarkable diversity of biological activities.[1][2][7][8] This suggests that this compound could be a candidate for screening in various therapeutic areas.

Antiproliferative and Anticancer Activity

Numerous thiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] For example, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth.[9] The most promising compounds in these studies exhibited submicromolar IC50 values.[9] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

| Compound | Cell Line | IC50 (µM) |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e) | HeLa | 0.7 |

| A549 | 1.4 | |

| HL-60 | 0.5 | |

| Jurkat | 0.3 | |

| K562 | 0.2 |

Data extracted from a study on related benzo[b]thiophene derivatives.[9]

Anti-inflammatory Activity

Thiophene derivatives have also been explored for their anti-inflammatory properties.[2][11] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators.

Antimicrobial Activity

The thiophene nucleus is a core structure in various compounds exhibiting antibacterial and antifungal activities.[1]

Acetylcholinesterase Inhibition

Certain thiophene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[12] In one study, a synthesized thiophene derivative showed greater inhibition of acetylcholinesterase than the reference drug, donepezil.[12]

Experimental Protocols

General Procedure for Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophene Derivatives

This is a representative protocol for a related class of compounds and has not been specifically applied to this compound.

A mixture of the appropriate starting materials is heated under reflux in a suitable solvent. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product.[9]

In Vitro Antiproliferative Assay

The antiproliferative activity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The IC50 value, the concentration required to inhibit cell growth by 50%, is then determined from the dose-response curves.[7]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity can be determined using a modified Ellman's spectrophotometric method. The assay is typically performed in a 96-well microplate. The enzyme hydrolyzes the substrate acetylthiocholine, and the product reacts with Ellman's reagent to produce a colored compound, which is measured spectrophotometrically. The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank.[12]

Potential Signaling Pathway Involvement

Based on studies of related anticancer thiophene derivatives, a potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion

The thiophene scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a broad spectrum of biological activities. While specific research on this compound is not widely published, the extensive literature on related thiophene derivatives provides a strong foundation for its potential as a lead compound in drug discovery. The synthetic accessibility and the diverse biological profiles of thiophenes make them an attractive area for further investigation by researchers and scientists in the pharmaceutical industry. This guide serves as a foundational resource to stimulate and support such exploratory efforts.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl thienyl ketones are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The thiophene moiety, a sulfur-containing five-membered aromatic heterocycle, is a well-recognized bioisostere of the phenyl ring and is present in numerous approved drugs. Its incorporation into molecular scaffolds can modulate pharmacokinetic and pharmacodynamic properties. The 2,4-dimethylphenyl group, on the other hand, can provide steric bulk and lipophilicity, potentially influencing receptor binding and metabolic stability. The synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone, therefore, represents a logical step in the exploration of novel chemical entities with potential therapeutic or material applications.

The most direct and common method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, typically an acyl chloride or anhydride, with an aromatic ring in the presence of a Lewis acid catalyst.[1][2] This guide will focus on the synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone via the aluminum chloride-catalyzed Friedel-Crafts acylation of thiophene with 2,4-dimethylbenzoyl chloride.

Synthetic Pathway

The synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone can be achieved through a two-step process. The first step involves the preparation of the acylating agent, 2,4-dimethylbenzoyl chloride, from 2,4-dimethylbenzoic acid. The second step is the Friedel-Crafts acylation of thiophene with the prepared 2,4-dimethylbenzoyl chloride.

Preparation of 2,4-Dimethylbenzoyl Chloride

2,4-Dimethylbenzoyl chloride can be synthesized from 2,4-dimethylbenzoic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Caption: Synthesis of 2,4-Dimethylbenzoyl Chloride.

Friedel-Crafts Acylation of Thiophene

The core of the synthesis is the Friedel-Crafts acylation of thiophene with 2,4-dimethylbenzoyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).[1][2] The reaction is an electrophilic aromatic substitution where the acylium ion, generated from the reaction of 2,4-dimethylbenzoyl chloride with AlCl₃, attacks the electron-rich thiophene ring. Due to the directing effects of the sulfur atom in the thiophene ring, acylation can occur at either the 2- or 3-position. While the 2-position is generally more reactive, the regioselectivity can be influenced by the reaction conditions and the nature of the acylating agent.[3] For the purpose of this guide, we will focus on the synthesis of the 3-substituted isomer.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocols

Disclaimer: The following protocols are representative and have been constructed based on general procedures for Friedel-Crafts acylations.[4][5] Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | ≥98% | Commercial Supplier |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Commercial Supplier |

| Thiophene | C₄H₄S | 84.14 | ≥99% | Commercial Supplier |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Commercial Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercial Supplier |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% in H₂O | Commercial Supplier |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution | Laboratory Preparation |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Commercial Supplier |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Commercial Supplier |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercial Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial Supplier |

Synthesis of 2,4-Dimethylbenzoyl Chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylbenzoic acid (15.0 g, 0.1 mol).

-

Under a fume hood, cautiously add thionyl chloride (14.3 g, 0.12 mol, 8.7 mL).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,4-dimethylbenzoyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification. A representative yield is typically high, around 90-95%.

Synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).[5]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,4-dimethylbenzoyl chloride (16.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, add a solution of thiophene (8.4 g, 0.1 mol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

Add concentrated hydrochloric acid (20 mL) to dissolve the aluminum salts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (2,4-dimethylphenyl)(thiophen-3-yl)methanone. A representative yield for this type of reaction can range from 60% to 80%.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis.

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Friedel-Crafts Acylation |

| Reactants | ||

| 2,4-Dimethylbenzoic Acid | 15.0 g (0.1 mol) | - |

| Thionyl Chloride | 14.3 g (0.12 mol) | - |

| 2,4-Dimethylbenzoyl Chloride | - | 16.9 g (0.1 mol) |

| Thiophene | - | 8.4 g (0.1 mol) |

| Anhydrous Aluminum Chloride | - | 14.7 g (0.11 mol) |

| Solvent | None | Anhydrous Dichloromethane |

| Reaction Time | 2 hours | 5-7 hours |

| Reaction Temperature | 80 °C (Reflux) | 0 °C to Room Temperature |

| Product | 2,4-Dimethylbenzoyl Chloride | (2,4-dimethylphenyl)(thiophen-3-yl)methanone |

| Representative Yield | ~92% | ~70% |

| Appearance | Colorless to pale yellow liquid | Off-white to pale yellow solid |

Predicted Analytical Data

As no specific literature data for (2,4-dimethylphenyl)(thiophen-3-yl)methanone is available, the following data is predicted based on the analysis of structurally similar aryl thienyl ketones.[6][7][8]

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.60 (m, 2H, Thiophene-H), 7.40-7.10 (m, 4H, Thiophene-H and Phenyl-H), 2.40 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195-190 (C=O), 145-135 (Aromatic C), 135-125 (Aromatic CH), 22-20 (CH₃) |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar-H stretch), 1650-1630 (C=O stretch, ketone), 1600-1580, 1500-1400 (C=C stretch, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 216 (M⁺), 133 (C₉H₉O⁺), 119 (C₈H₇O⁺), 83 (C₄H₃S⁺) |

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

-

2,4-Dimethylbenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[9] Handle with extreme care and avoid inhalation of vapors.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle only in a dry, inert atmosphere.

-

Thiophene: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.[10][11] Keep away from heat, sparks, and open flames.

-

Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[1][5][12] It is extremely hygroscopic and should be handled in a dry environment.[13]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive and causes severe skin and eye burns. Handle with care.

Logical Relationships and Workflows

The overall workflow from starting materials to the final purified product involves a series of sequential steps, each with its specific reagents and conditions. The logical flow is depicted in the following diagram.

Caption: Overall Synthesis and Analysis Workflow.

Conclusion

This technical guide provides a detailed, albeit representative, pathway for the synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone. By leveraging the well-established Friedel-Crafts acylation, researchers can access this and similar aryl thienyl ketones for further investigation. The provided experimental protocol, quantitative data, and safety information serve as a valuable starting point for the synthesis and characterization of this compound. It is imperative for researchers to adhere to strict safety protocols and to optimize the reaction conditions to achieve the desired outcomes. The successful synthesis of this molecule will undoubtedly contribute to the ongoing exploration of novel compounds in drug discovery and materials science.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 4. tsijournals.com [tsijournals.com]

- 5. asianpubs.org [asianpubs.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 2,4-Dimethylbenzoyl chloride | C9H9ClO | CID 140867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis routes of 2,4-Dimethoxybenzoyl chloride [benchchem.com]

- 11. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. quora.com [quora.com]

An In-depth Technical Guide to 3-(2,4-Dimethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-(2,4-Dimethylbenzoyl)thiophene (CAS Number: 896618-59-0). While direct experimental spectra for this specific compound are not widely published, this guide furnishes predicted spectroscopic data based on analogous compounds and established principles of organic chemistry.

Spectroscopic Data

The expected spectroscopic data for this compound are summarized below. These values are predicted based on the analysis of structurally similar compounds, including various substituted benzoylthiophenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 1H | Thiophene H5 |

| ~7.4-7.5 | m | 1H | Thiophene H2 |

| ~7.3-7.4 | m | 1H | Thiophene H4 |

| ~7.1-7.2 | d | 1H | Aromatic H6' |

| ~7.0-7.1 | s | 1H | Aromatic H3' |

| ~6.9-7.0 | d | 1H | Aromatic H5' |

| ~2.4 | s | 3H | Methyl (C4') |

| ~2.2 | s | 3H | Methyl (C2') |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Ketone) |

| ~142 | Aromatic C1' |

| ~140 | Aromatic C4' |

| ~138 | Thiophene C3 |

| ~134 | Thiophene C5 |

| ~133 | Aromatic C2' |

| ~130 | Thiophene C2 |

| ~129 | Aromatic C6' |

| ~128 | Thiophene C4 |

| ~126 | Aromatic C5' |

| ~125 | Aromatic C3' |

| ~21 | Methyl (C4') |

| ~20 | Methyl (C2') |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1400 | Medium | Thiophene Ring Stretch |

| ~830 | Strong | C-H Out-of-plane Bending |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular Ion) |

| 133 | [C₉H₉O]⁺ (2,4-Dimethylbenzoyl Cation) |

| 111 | [C₅H₃OS]⁺ (Thienoyl Cation) |

| 83 | [C₄H₃S]⁺ (Thienyl Cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of a thiophene derivative with an acylating agent, in this case, 2,4-dimethylbenzoyl chloride, in the presence of a Lewis acid catalyst. A common procedure is outlined below.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2,4-Dimethylbenzoyl chloride

-

Anhydrous Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of 3-Thienylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3-bromothiophene in anhydrous diethyl ether or THF dropwise to the magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 3-bromothiophene solution.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Friedel-Crafts Acylation:

-

In a separate flame-dried flask, dissolve 2,4-dimethylbenzoyl chloride in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.

-

To this mixture, add the freshly prepared 3-thienylmagnesium bromide solution dropwise via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Molecular Structure of 3-(2,4-Dimethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-(2,4-Dimethylbenzoyl)thiophene. Due to the absence of publicly available experimental data for this specific compound, this guide combines a detailed, plausible experimental protocol for its synthesis via Friedel-Crafts acylation with predicted and theoretical spectroscopic and structural data. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related thiophene derivatives. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur atom, makes them attractive scaffolds for the development of novel therapeutic agents and functional materials. The title compound, this compound, incorporates a thiophene ring acylated with a 2,4-dimethylbenzoyl group. This substitution pattern is of interest for exploring structure-activity relationships in various biological targets. This guide provides a detailed examination of its molecular structure, drawing upon established chemical principles and predictive methodologies.

Molecular Structure and Identification

The molecular structure of this compound consists of a thiophene ring substituted at the 3-position with a carbonyl group, which is in turn bonded to a 2,4-dimethylphenyl group.

Diagram of the Molecular Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2,4-dimethylphenyl)(thiophen-3-yl)methanone |

| CAS Number | 896618-59-0 |

| Molecular Formula | C₁₃H₁₂OS |

| Molecular Weight | 216.3 g/mol |

| SMILES | Cc1ccc(c(c1)C)C(=O)c2ccsc2 |

| InChI | 1S/C13H12OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 |

| InChIKey | AWNVGDUEVLOEOR-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by the acylation of thiophene with 2,4-dimethylbenzoyl chloride using a Lewis acid catalyst.

Reactants:

-

Thiophene

-

2,4-Dimethylbenzoyl chloride

-

Aluminum chloride (AlCl₃) (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (HCl) (1 M aqueous solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere with nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Acyl Chloride: The mixture is cooled to 0 °C in an ice bath. A solution of 2,4-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

Addition of Thiophene: Following the addition of the acyl chloride, a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes, again maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M HCl. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Diagram of the Synthetic Workflow

Predicted and Theoretical Spectroscopic Data

In the absence of experimental spectra, the following data has been predicted based on the molecular structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-2 | 7.8 - 8.0 | dd |

| Thiophene H-4 | 7.2 - 7.4 | dd |

| Thiophene H-5 | 7.5 - 7.7 | dd |

| Phenyl H-3 | 7.1 - 7.3 | d |

| Phenyl H-5 | 7.0 - 7.2 | d |

| Phenyl H-6 | 7.3 - 7.5 | s |

| Methyl (pos. 2) | 2.3 - 2.5 | s |

| Methyl (pos. 4) | 2.3 - 2.5 | s |

Note: Predicted shifts are relative to TMS (δ 0.00). Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 188 - 192 |

| Thiophene C-2 | 135 - 138 |

| Thiophene C-3 | 140 - 143 |

| Thiophene C-4 | 126 - 129 |

| Thiophene C-5 | 132 - 135 |

| Phenyl C-1 | 136 - 139 |

| Phenyl C-2 | 138 - 141 |

| Phenyl C-3 | 129 - 132 |

| Phenyl C-4 | 140 - 143 |

| Phenyl C-5 | 125 - 128 |

| Phenyl C-6 | 130 - 133 |

| Methyl (pos. 2) | 20 - 22 |

| Methyl (pos. 4) | 20 - 22 |

Note: Predicted shifts are relative to TMS (δ 0.00). Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | Stretch | 1650 - 1670 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic/Thiophene) | Stretch | 1450 - 1600 | Medium-Weak |

| C-S (Thiophene) | Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 216. Key fragmentation patterns would likely involve:

-

Loss of the 2,4-dimethylphenyl group: leading to a fragment at m/z = 111 (C₄H₃S-C=O)⁺.

-

Loss of the thiophenylcarbonyl group: resulting in a fragment at m/z = 105 (C₉H₁₁)⁺.

-

Formation of the 2,4-dimethylbenzoyl cation: a prominent peak at m/z = 133.

-

Formation of the 3-thienoyl cation: a peak at m/z = 111.

Crystallographic Data

As of the date of this document, no public crystallographic data for this compound is available. Therefore, precise bond lengths and angles have not been experimentally determined. The three-dimensional conformation would be influenced by the steric hindrance between the carbonyl group and the adjacent methyl group on the phenyl ring, likely resulting in a non-planar arrangement between the thiophene and phenyl rings.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the molecular structure of this compound. A detailed, adaptable protocol for its synthesis has been outlined, and its key spectroscopic features have been predicted. While experimental validation is essential, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and explore the potential of this and structurally related compounds in various scientific disciplines.

Disclaimer

The experimental protocol and spectroscopic data presented in this document are based on established chemical principles and predictive models, as no direct experimental data for this compound has been found in the public domain. This information should be used as a guideline, and all laboratory work should be conducted with appropriate safety precautions by qualified personnel.

An In-depth Technical Guide on (2,4-dimethylphenyl)(thiophen-3-yl)methanone

Disclaimer: Published research, including detailed experimental data and specific biological activity, for 3-(2,4-Dimethylbenzoyl)thiophene is limited. This guide provides the established chemical identity of the compound and presents a generalized overview of its potential synthesis, properties, and biological relevance based on the well-documented chemistry of the broader class of benzoylthiophenes. The experimental protocols and signaling pathways described herein are illustrative examples and should be understood as hypothetical in the context of this specific molecule.

Introduction

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in numerous pharmacologically active molecules. Benzoylthiophenes, which feature a carbonyl bridge linking a phenyl and a thiophene ring, have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents, and as modulators of receptor activity.[2][3]

This technical guide focuses on the specific compound this compound, providing its fundamental properties and a speculative exploration of its chemical synthesis and potential biological functions based on related structures.

Compound Identification and Properties

The compound this compound is identified by the following nomenclature and chemical properties.

| Property | Value |

| Common Name | This compound |

| IUPAC Name | (2,4-dimethylphenyl)(thiophen-3-yl)methanone |

| CAS Number | 896618-59-0 |

| Molecular Formula | C₁₃H₁₂OS |

| Molecular Weight | 216.3 g/mol |

| Predicted Properties | |

| LogP | 3.8 - 4.4 |

| Topological Polar Surface Area | 45.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Note: Predicted properties are computationally derived and have not been experimentally verified.

Hypothetical Synthesis Protocol

The synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone can be conceptually approached via a Friedel-Crafts acylation reaction. This well-established method is widely used for the acylation of aromatic and heteroaromatic rings.[4][5]

Reaction: Thiophene + 2,4-Dimethylbenzoyl chloride → (2,4-dimethylphenyl)(thiophen-3-yl)methanone

Experimental Protocol:

-

Materials: Thiophene, 2,4-dimethylbenzoyl chloride, a Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄)), and an inert solvent (e.g., dichloromethane (DCM) or carbon disulfide (CS₂)).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst is suspended in the inert solvent and cooled to 0°C.

-

2,4-Dimethylbenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled suspension while stirring.

-

Thiophene, also dissolved in the solvent, is then added slowly to the reaction mixture. The reaction is typically stirred at a low temperature for several hours.

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and water.

-

The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization, to yield the final product.

-

Note: The acylation of thiophene can result in a mixture of 2- and 3-substituted isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[4]

Below is a conceptual workflow for the synthesis and purification of (2,4-dimethylphenyl)(thiophen-3-yl)methanone.

Caption: A generalized workflow for the synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for (2,4-dimethylphenyl)(thiophen-3-yl)methanone, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological effects.[1] These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] For instance, some 2-amino-3-benzoylthiophenes act as allosteric enhancers of the A₁-adenosine receptor, which is involved in modulating neurotransmission and has therapeutic potential in cardiovascular and neurological disorders.[2]

Many thiophene-containing compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

The following diagram illustrates a simplified, hypothetical mechanism by which a thiophene derivative could inhibit the NF-κB signaling pathway. It must be stressed that this is a generalized representation and the interaction of (2,4-dimethylphenyl)(thiophen-3-yl)methanone with this pathway has not been experimentally demonstrated.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a thiophene derivative.

Conclusion

(2,4-dimethylphenyl)(thiophen-3-yl)methanone is a defined chemical entity with potential for further investigation. Based on the rich medicinal chemistry of benzoylthiophenes, this compound could be a candidate for screening in various biological assays, particularly those related to inflammation, infectious diseases, and oncology. Future research is required to elucidate its synthesis, physicochemical properties, and pharmacological profile. The methodologies and potential mechanisms of action described in this guide provide a foundational framework for such exploratory studies.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Benzoylthiophene Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzoylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylthiophene moiety represents a significant "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of benzoylthiophenes, detailing their evolution from initial synthesis to their establishment as critical components in modern pharmaceuticals. We will explore the key therapeutic areas where benzoylthiophenes have made a substantial impact, including their roles as selective estrogen receptor modulators (SERMs), antifungal agents, tubulin polymerization inhibitors for cancer therapy, and allosteric modulators of G-protein coupled receptors. This guide will furnish detailed experimental protocols for the synthesis of key benzoylthiophene derivatives and for the biological assays used to evaluate their activity. Furthermore, quantitative data on the biological activity of various benzoylthiophene-based compounds are systematically presented in tabular format for comparative analysis. Finally, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of their mechanisms of action and the processes for their evaluation.

A Historical Perspective: The Emergence of Benzoylthiophenes in Medicinal Chemistry

The journey of benzoylthiophenes from chemical curiosities to blockbuster drugs is a testament to the power of scaffold-based drug discovery. While the thiophene ring itself was discovered in the late 19th century, the exploration of its benzoyl derivatives as pharmacologically active agents began in earnest in the mid-20th century. Early investigations were often serendipitous, with researchers exploring the biological activities of various heterocyclic ketones.

Another significant milestone was the discovery of 2-amino-3-benzoylthiophenes as allosteric modulators of the A1 adenosine receptor. In the 1990s, the compound PD 81,723 was identified as a potent allosteric enhancer of agonist binding to the A1 adenosine receptor.[4][5] This discovery opened up a new avenue for therapeutic intervention, as allosteric modulators offer the potential for more subtle and spatially-temporally controlled receptor modulation compared to traditional orthosteric ligands.[4] This has spurred the development of numerous analogs with improved potency and selectivity.[5][6]

The versatility of the benzoylthiophene scaffold was further demonstrated with the development of the antifungal agent Sertaconazole . Its synthesis and potent activity against a broad spectrum of fungi solidified the importance of this chemical motif in the anti-infective arena.

More recently, benzoylthiophene derivatives have emerged as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[7] Researchers have successfully designed and synthesized 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes that exhibit strong antiproliferative activity by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[7][8]

Synthetic Strategies: Accessing the Benzoylthiophene Core

The synthesis of benzoylthiophenes can be broadly categorized into methods for constructing the thiophene or benzothiophene ring system, followed by the introduction of the benzoyl group, or through convergent strategies where the benzoyl moiety is incorporated during the ring-forming process.

The Gewald Reaction: A Cornerstone for 2-Amino-3-benzoylthiophenes

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[9][10][11][12] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Experimental Protocol: Synthesis of 2-Amino-3-benzoylthiophenes via the Gewald Reaction

This protocol is a generalized procedure based on literature methods.[9]

Materials:

-

Benzoylacetonitrile

-

A ketone or aldehyde (e.g., cyclohexanone)

-

Elemental sulfur

-

A base (e.g., diethylamine, morpholine, or triethylamine)

-

A solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a solution of benzoylacetonitrile (1 equivalent) and the ketone or aldehyde (1 equivalent) in the chosen solvent, add the base (0.5-1.5 equivalents).

-

To this mixture, add elemental sulfur (1.1 equivalents).

-

The reaction mixture is then heated, typically at reflux, for a period ranging from 1 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to afford the desired 2-amino-3-benzoylthiophene.

Logical Workflow for Gewald Reaction:

Caption: Workflow for the Gewald synthesis of 2-amino-3-benzoylthiophenes.

Synthesis of Benzo[b]thiophene Derivatives

The synthesis of the benzo[b]thiophene core, the backbone of drugs like Raloxifene, often involves the cyclization of substituted thiophenols.

Experimental Protocol: Synthesis of 2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene

This protocol is adapted from the synthesis of potent tubulin polymerization inhibitors.[7][13]

Materials:

-

Substituted 2-mercaptoacetophenone

-

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

-

Anhydrous potassium carbonate

-

Dry acetone

Procedure:

-

To a solution of the substituted 2-mercaptoacetophenone (1 equivalent) in dry acetone, add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

-

The reaction mixture is stirred and refluxed for several hours until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene.[13]

Therapeutic Applications and Biological Activities

Benzoylthiophenes have demonstrated a remarkable range of biological activities, leading to their development as therapeutics for various diseases.

Allosteric Modulators of the A1 Adenosine Receptor

2-Amino-3-benzoylthiophenes are well-established positive allosteric modulators (PAMs) of the A1 adenosine receptor.[4] They bind to a site on the receptor distinct from the endogenous ligand (adenosine) binding site and enhance the affinity and/or efficacy of the agonist.[4] This can lead to a more targeted therapeutic effect, as the modulator only acts in the presence of the endogenous ligand.

Signaling Pathway of A1 Adenosine Receptor Allosteric Modulation:

Caption: Allosteric modulation of the A1 adenosine receptor by benzoylthiophenes.

Quantitative Data: A1 Adenosine Receptor Modulators

| Compound | Modification | EC50 (nM) | Reference |

| PD 81,723 | 4,5-dimethyl-3-(3-trifluoromethylbenzoyl) | ~100 | [14] |

| Compound 3d | 2-amino-4,5-diphenyl-3-carboxy-(3-trifluoromethylbenzyl) | - | [14] |

| Compound 3f | 2-amino-4,5-diphenyl-3-carboxy-(3-trifluoromethylbenzyl) | - | [14] |

| Compound 7e | 2-amino-4,5-diphenyl-3-(1-naphthoyl) | - | [14] |

| Compound 10a | 2-amino-5-bromo-4-phenyl-3-benzoyl | - | [14] |

| Compound 10c | 2-amino-5-bromo-4-phenyl-3-benzoyl | - | [14] |

Note: Quantitative data for some compounds is presented as a percentage of ternary complex remaining after dissociation, with higher percentages indicating greater allosteric enhancement activity.[14]

Tubulin Polymerization Inhibitors

Certain benzoylthiophene derivatives, particularly those with a 2-(3,4,5-trimethoxybenzoyl) substitution, are potent inhibitors of tubulin polymerization.[7][8] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules.[15] This leads to mitotic arrest and apoptosis in cancer cells.

Mechanism of Tubulin Polymerization Inhibition:

Caption: Benzoylthiophenes disrupt microtubule dynamics, leading to mitotic arrest.

Quantitative Data: Benzoylthiophene-based Tubulin Inhibitors

| Compound | Cell Line | IC50 (nM) | Reference |

| 4g | K562 | 16-23 | [7] |

| PST-3 | BT549 | - | [15] |

| PST-3 | MDA-MB-468 | - | [15] |

| 4e | HeLa | <100 | [16] |

| 4e | Jurkat | <100 | [16] |

Note: IC50 values represent the concentration required for 50% inhibition of cell growth.

Selective Estrogen Receptor Modulators (SERMs)

Raloxifene is the archetypal benzoylthiophene SERM. It exhibits tissue-selective estrogen agonist and antagonist activity.[17] In bone, it acts as an estrogen agonist, preserving bone mineral density.[17] In breast and uterine tissue, it acts as an estrogen antagonist, inhibiting the growth of hormone-receptor-positive cancer cells.[17]

Antifungal Agents

Sertaconazole is an imidazole antifungal agent that contains a benzothiophene moiety. It inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death.

Key Experimental Protocols in Benzoylthiophene Research

Biological Assays

This assay is used to determine the effect of compounds on the A1 adenosine receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cAMP levels.[2][8][13][18][19][20][21][22][23]

Protocol Outline:

-

Cell Culture: Cells expressing the A1 adenosine receptor (e.g., CHO-hA1AR) are cultured in appropriate media.

-

Cell Stimulation: Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by treatment with an adenylyl cyclase activator (e.g., forskolin) and the test compound.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing a labeled cAMP analog and a specific anti-cAMP antibody. Detection can be colorimetric, fluorescent, or luminescent.

Workflow for cAMP Accumulation Assay:

Caption: General workflow for a cAMP accumulation assay.

Activation of the A1 adenosine receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[23][24][25][26][27] This can be measured by Western blotting or cell-based immunoassays.

Western Blot Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specified time.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[18][24][26][28][29]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[7][15][16][25][30][31]

Fluorescence-based Protocol Outline:

-

Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized tubulin is prepared in a microplate.

-

Compound Addition: The test compound is added to the wells.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Fluorescence Reading: The fluorescence intensity is measured over time. An increase in fluorescence indicates microtubule formation. Inhibitors of polymerization will show a decrease in the rate and extent of fluorescence increase.[5][7][15][25]

Conclusion and Future Directions

The benzoylthiophene scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. Its journey from a simple heterocyclic structure to the core of blockbuster drugs highlights the power of medicinal chemistry in optimizing molecular frameworks for specific biological targets. The diverse biological activities of benzoylthiophenes, from hormone modulation and antifungal activity to the allosteric regulation of GPCRs and inhibition of tubulin polymerization, underscore the versatility of this privileged structure.

Future research in this area is likely to focus on several key aspects. The development of novel benzoylthiophene derivatives with enhanced selectivity and reduced off-target effects will continue to be a major goal. The exploration of new therapeutic applications for this scaffold is also a promising avenue of research. For instance, the neuroprotective and anti-inflammatory properties of A1 adenosine receptor modulators could be further investigated for the treatment of neurodegenerative diseases and chronic inflammatory conditions. Furthermore, the development of benzoylthiophene-based tubulin inhibitors with improved pharmacokinetic properties and the ability to overcome drug resistance in cancer remains an important objective. The continued application of modern drug discovery tools, including structure-based drug design and high-throughput screening, will undoubtedly lead to the discovery of new and improved benzoylthiophene-based therapeutics in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. mesoscale.com [mesoscale.com]

- 3. [PDF] Microtubule polymerization dynamics. | Semantic Scholar [semanticscholar.org]

- 4. mcb.berkeley.edu [mcb.berkeley.edu]

- 5. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 6. Microtubule polymerization dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 8. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. heteroletters.org [heteroletters.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. staff.najah.edu [staff.najah.edu]

- 13. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. maxanim.com [maxanim.com]

- 16. In vitro tubulin polymerization assay [bio-protocol.org]

- 17. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 21. newdrugapprovals.org [newdrugapprovals.org]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. ERK1/2 phosphorylation assay [bio-protocol.org]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]

- 27. MICROTUBULE POLYMERIZATION DYNAMICS | Annual Reviews [annualreviews.org]

- 28. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. libcatalog.usc.edu [libcatalog.usc.edu]

- 31. Assay in Summary_ki [bdb99.ucsd.edu]

An In-depth Technical Guide to the Physical Characteristics of 3-(2,4-Dimethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the known physical characteristics of the chemical compound 3-(2,4-Dimethylbenzoyl)thiophene. Despite its availability from various chemical suppliers, detailed experimental data regarding its physical properties such as melting point, boiling point, and solubility are not extensively documented in publicly accessible scientific literature. This guide compiles the available information and highlights the current gaps in data for the scientific community.

Introduction

This compound, with the CAS number 896618-59-0, is a substituted thiophene derivative. Thiophene and its analogues are important heterocyclic compounds that are integral to many areas of medicinal chemistry and materials science. The incorporation of a 2,4-dimethylbenzoyl group at the 3-position of the thiophene ring suggests its potential as an intermediate in the synthesis of more complex molecules with specific biological activities or material properties. A thorough understanding of its physical characteristics is fundamental for its application in research and development.

Molecular and Chemical Identity

A summary of the basic identification and molecular data for this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 896618-59-0 | [1][2] |

| Molecular Formula | C₁₃H₁₂OS | [2] |

| Molecular Weight | 216.3 g/mol | [2] |

| Purity (Typical) | >97% | [2] |

Known Physical Properties

Currently, detailed experimental values for many of the key physical properties of this compound are not available in the surveyed literature. Table 2 summarizes the status of this information.

| Property | Experimental Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Appearance | Not specified | - |

| Density | Not available | - |

The absence of this data in public databases and scientific papers indicates a significant knowledge gap for this particular compound. Researchers utilizing this chemical are encouraged to perform and publish these fundamental characterizations.

Spectroscopic Data

While specific, publicly archived spectra for this compound have not been located, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the 2,4-dimethylphenyl group.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbon atoms in both the thiophene and the substituted benzene rings, as well as the carbonyl carbon.

-

IR Spectroscopy: An infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, in addition to bands corresponding to C-H and C=C bonds of the aromatic rings and the C-S bond of the thiophene.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (216.3 g/mol ).

Experimental Protocols

Detailed experimental protocols for the synthesis or the determination of the physical properties of this compound are not currently available in the public domain. General synthetic methods for acylthiophenes, such as Friedel-Crafts acylation of thiophene with 2,4-dimethylbenzoyl chloride, could be adapted. A prospective experimental workflow for its synthesis and characterization is outlined below.

Proposed Synthesis and Characterization Workflow

References

An In-depth Technical Guide to the Solubility of 3-(2,4-Dimethylbenzoyl)thiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic.[1][2] For a compound like 3-(2,4-Dimethylbenzoyl)thiophene, which may be investigated for its therapeutic potential, understanding its solubility is paramount for several reasons:

-

Bioavailability: For orally administered drugs, dissolution is a prerequisite for absorption. Poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which compromises therapeutic efficacy.[2][3]

-

Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, capsules, injectables) are heavily dependent on the drug's solubility characteristics.[1] Solubility data in various solvents, including organic ones, is crucial for developing stable and effective formulations.

-

In Vitro and In Vivo Assays: Inconsistent results in biological assays can often be traced back to poor solubility, where the compound may precipitate out of the testing medium.[3][4] Reliable solubility data ensures accurate and reproducible screening results.

-

Process Chemistry: During synthesis and purification, solubility in organic solvents dictates the choice of reaction media, crystallization solvents, and extraction procedures.

Given that over 40% of new chemical entities exhibit poor aqueous solubility, a thorough understanding and early assessment of this property are essential to de-risk drug development projects and select candidates with a higher probability of success.[2][3]

Common Organic Solvents for Solubility Studies

The selection of solvents for a solubility screen is guided by their polarity, hydrogen bonding capacity, and relevance to pharmaceutical processing. A range of solvents is typically used to build a comprehensive solubility profile. Common organic solvents include:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol)

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone)

-

Esters (e.g., Ethyl Acetate)

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF))

-

Hydrocarbons (e.g., Hexane, Toluene)

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-labeled glass vial. The excess solid is crucial to ensure that equilibrium is established with the undissolved compound.[5]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The equilibration time should be determined experimentally by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solids, which can falsely elevate the measured concentration, the supernatant must be clarified. This is typically achieved by:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a set duration (e.g., 15-20 minutes).[6]

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial.

-

-